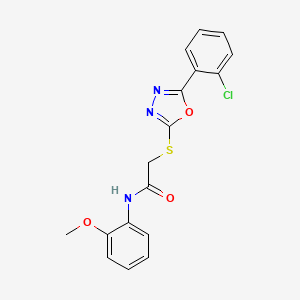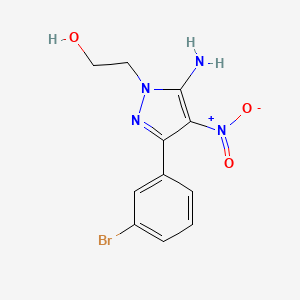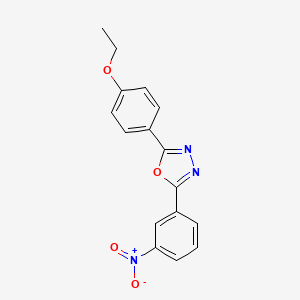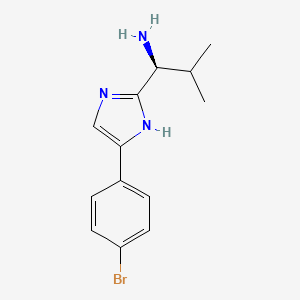
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine is a chiral compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylpropan-1-amine side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Chiral Amine Introduction: The chiral amine side chain can be introduced via reductive amination or other suitable methods to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is a potential candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. The chiral amine side chain may enhance binding specificity and selectivity.
Similar Compounds:
- (S)-1-(5-(4-Chlorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Fluorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Methylphenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The bromine atom can be readily substituted, providing a versatile handle for further functionalization.
- Binding Affinity: The compound’s binding affinity to specific targets may differ from its analogs due to the electronic effects of the bromine atom.
属性
分子式 |
C13H16BrN3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC 名称 |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChI 键 |
QJVPPYSYRLYGPB-LBPRGKRZSA-N |
手性 SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
规范 SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


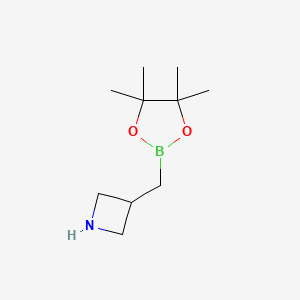

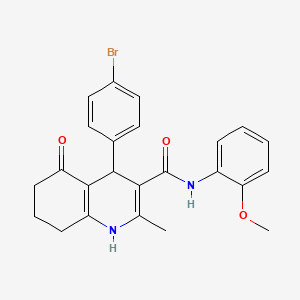
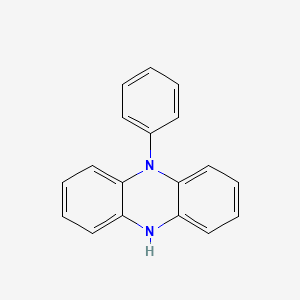

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
